

Synthesis of Morpholine-4-carboximidamide Hydrobromide: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide Hydrobromide*

Cat. No.: *B128917*

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Abstract

This application note provides a comprehensive protocol for the synthesis of **Morpholine-4-carboximidamide hydrobromide**, a valuable intermediate in pharmaceutical development. The described methodology is a two-step process involving the formation of the free base, 4-Morpholinecarboximidine, followed by its conversion to the hydrobromide salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow.

Introduction

Morpholine-4-carboximidamide and its salts are guanidine derivatives that serve as important building blocks in medicinal chemistry.[1] The morpholine moiety is a privileged pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[2] **Morpholine-4-carboximidamide hydrobromide** is utilized as an active pharmaceutical intermediate.[3][4] This protocol details a reliable synthesis route, providing a clear and reproducible method for obtaining this compound with high purity.

Chemical Properties and Data

A summary of the key chemical properties and typical purity of **Morpholine-4-carboximidamide hydrobromide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ BrN ₃ O	[5]
Molecular Weight	210.08 g/mol	[6]
CAS Number	157415-17-3	[6]
Appearance	White to pale cream crystals or powder	[3]
Purity (Typical)	≥97.5% to ≤102.5% (Titration ex Bromide)	[3]
Solubility	Soluble in water	
Storage	Room temperature, under inert atmosphere (e.g., Argon)	[6]

Characterization Data for the Free Base (4-Morpholinecarboxamidine):[1]

Type	Data
¹ H NMR	(500 MHz, CD ₃ CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH ₂ –], 3.74–3.78 [m, 4 H, –CH ₂ –], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH ₂].
¹³ C NMR	(125 MHz, CD ₃ CN/TMS): δ = 45.0 (–CH ₂ –), 65.9 (–CH ₂ –), 160.8 (C=N).
Yield	94% (for the free base)

Synthesis Protocol

The synthesis of **Morpholine-4-carboximidamide hydrobromide** is achieved in two main steps: 1) Synthesis of the free base, 4-Morpholinecarboxamidine, from O-methylisourea sulfate and morpholine, and 2) Conversion of the free base to its hydrobromide salt.

Step 1: Synthesis of 4-Morpholinecarboxamidine[1]

This step involves the reaction of O-methylisourea sulfate with morpholine to form 4-Morpholine-carboxamidinium sulfate, which is then deprotonated with a strong base to yield the free base.

Materials:

- O-methylisourea sulfate
- Morpholine
- Sodium hydroxide (NaOH)
- Deionized water
- Diethyl ether
- Sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Distillation apparatus
- Ice bath
- Separatory funnel
- Beakers and flasks
- Rotary evaporator

Procedure:

- Formation of 4-Morpholine-carboxamidinium sulfate:

- In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
- Heat the mixture under reflux. The methanol formed during the reaction is distilled off.
- Continue heating until the precipitation of 4-Morpholine-carboxamidinium sulfate is complete (nearly quantitative yield).
- Isolation of 4-Morpholinecarboxamidine (Free Base):
 - Prepare a solution of 15.0 g (42 mmol) of the 4-Morpholine-carboxamidinium sulfate from the previous step in 50 ml of deionized water.
 - Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of deionized water.
 - While cooling the sulfate salt solution in an ice bath, add the sodium hydroxide solution dropwise.
 - After the addition is complete, allow the mixture to warm to room temperature.
 - Transfer the aqueous phase to a separatory funnel and extract with diethyl ether.
 - Combine the organic phases and dry over anhydrous sodium sulfate.
 - Evaporate the solvent using a rotary evaporator to obtain 4-Morpholinecarboxamidine as a colorless solid (Yield: 5.1 g, 94%).

Step 2: Formation of Morpholine-4-carboximidamide Hydrobromide

This step involves the neutralization of the free base with hydrobromic acid.

Materials:

- 4-Morpholinecarboxamidine (from Step 1)
- Hydrobromic acid (HBr, 48% aqueous solution)

- Isopropanol
- Diethyl ether

Equipment:

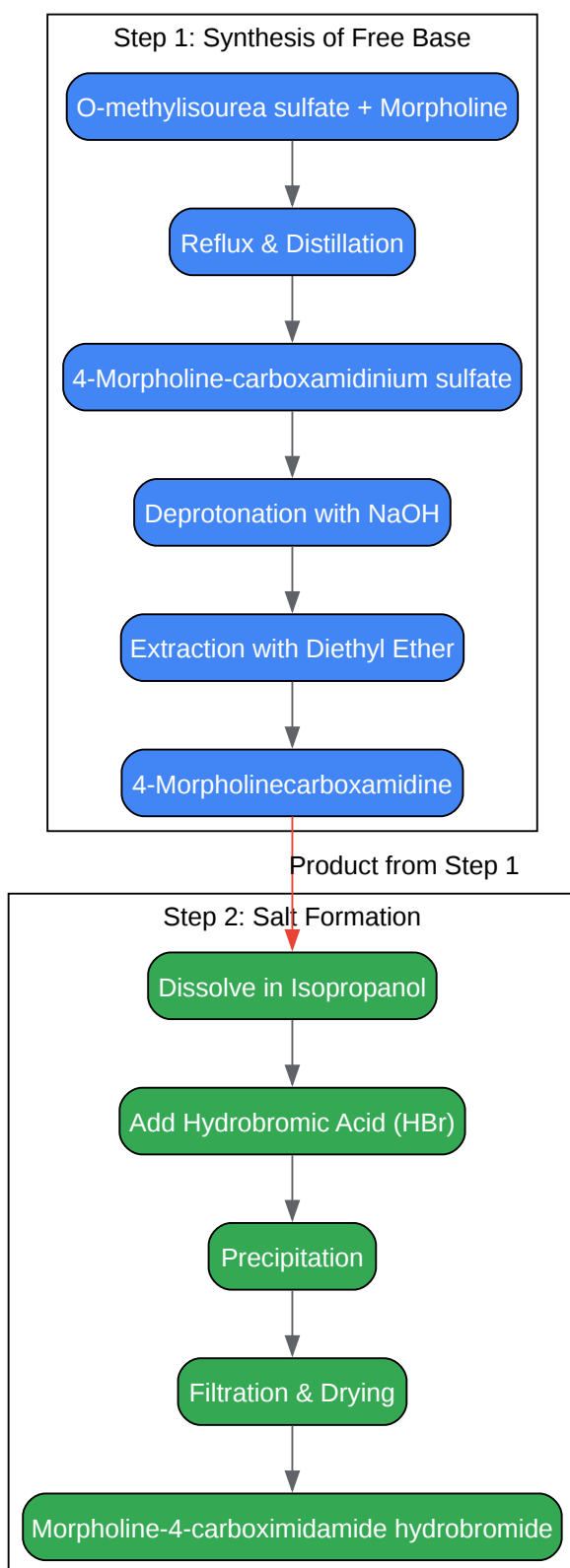
- Beaker or Erlenmeyer flask
- Stir plate and stir bar
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

Procedure:

- Dissolve the 5.1 g of 4-Morpholinecarboxamidine in a minimal amount of isopropanol with stirring.
- Cool the solution in an ice bath.
- Slowly add one molar equivalent of 48% hydrobromic acid dropwise while stirring.
- A precipitate of **Morpholine-4-carboximidamide hydrobromide** should form. If precipitation is slow, it can be induced by the addition of diethyl ether.
- Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold diethyl ether.
- Dry the product under vacuum to obtain **Morpholine-4-carboximidamide hydrobromide**.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **Morpholine-4-carboximidamide hydrobromide**.



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Caption: Workflow for the synthesis of **Morpholine-4-carboximidamide hydrobromide**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Morpholine-4-carboximidamide hydrobromide** is a skin and eye irritant.[5] Avoid contact with skin and eyes.
- Hydrobromic acid is corrosive and should be handled with extreme care.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of **Morpholine-4-carboximidamide hydrobromide**. By following the outlined steps, researchers can reliably produce this valuable pharmaceutical intermediate for use in further research and development activities. The provided characterization data and synthesis workflow serve as useful references for process verification and understanding.

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